molecular formula C7H5FINO B3327350 2-Fluoro-6-iodobenzaldehyde oxime CAS No. 334971-50-5

2-Fluoro-6-iodobenzaldehyde oxime

Cat. No.: B3327350
CAS No.: 334971-50-5
M. Wt: 265.02 g/mol
InChI Key: VRJTWDCPMCLSCY-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-6-iodobenzaldehyde oxime is a halogenated aromatic oxime characterized by fluorine and iodine substituents at the 2- and 6-positions of the benzaldehyde backbone, respectively. Halogenated oximes are often explored for applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties . The parent aldehyde, 2-fluoro-6-iodobenzaldehyde, is commercially available (e.g., market analysis in ), suggesting its oxime derivative may serve as an intermediate in synthesizing bioactive molecules or functional materials.

Properties

IUPAC Name

(NE)-N-[(2-fluoro-6-iodophenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FINO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRJTWDCPMCLSCY-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)I)C=NO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)I)/C=N/O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Fluoro-6-iodobenzaldehyde oxime typically involves the condensation of 2-Fluoro-6-iodobenzaldehyde with hydroxylamine. This reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired oxime in good purity and yield .

The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

2-Fluoro-6-iodobenzaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-Fluoro-6-iodobenzaldehyde oxime has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-iodobenzaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions and other electrophilic species, leading to the inhibition of enzyme activity or modulation of receptor function. The presence of fluorine and iodine atoms enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Halogen-Substituted Benzaldehyde Oximes

  • 2-Chloro-6-fluorobenzaldehyde oxime (CAS 443-33-4): Molecular weight: 173.57 g/mol (C₇H₅ClFNO) Physical state: Solid, 95% purity Stability: No decomposition temperature reported, but halogen substituents (Cl, F) likely enhance thermal stability compared to non-halogenated analogs .
  • 2-Fluoro-6-iodobenzaldehyde oxime: Estimated molecular weight: ~264.96 g/mol (C₇H₅FINO).

Non-Aromatic Oximes

  • Olesoxime (TRO19622): Molecular weight: 399.65 g/mol (C₂₇H₄₅NO). Stability: Exists as a stable syn/anti-isomer mixture with a shelf life >36 months. Its cholesterol-like structure contrasts sharply with the planar aromatic system of this compound .
  • Phosgene oxime (CX): Molecular weight: 114.96 g/mol (CHCl₂NO). Highly corrosive and toxic, classified as an acute toxin (AEGL-1: 0.17 mg/m³). Its linear structure and warfare agent applications starkly differ from halogenated benzaldehyde oximes .

Thermal Stability

  • Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7°C, stabilized by extensive hydrogen bonding .
  • 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Decomposes at 247.6°C .
  • This compound : Thermal data unavailable, but iodine’s electron-withdrawing effects may reduce stability compared to tetrazole-based oximes.

Toxicity and Hazards

  • 4-Methylpentan-2-one oxime : Classified as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), and Eye Irrit. 2 (H319) .
  • Phosgene oxime : Extreme toxicity (Skin Corr. 1B, Acute Tox. 1) due to rapid tissue penetration and corrosive effects .

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Substituents Thermal Stability (°C) Key Applications
This compound ~264.96 2-F, 6-I Not reported Synthetic intermediate
2-Chloro-6-fluorobenzaldehyde oxime 173.57 2-Cl, 6-F Not reported Lab reagent
Di(1H-tetrazol-5-yl)methanone oxime - Tetrazoles 288.7 Energetic materials
Olesoxime 399.65 Cholesterol-derived >36 months stable Neuroprotection

Table 2. Toxicity Profiles

Compound Hazard Classification Key Risks
Phosgene oxime Acute Tox. 1, Skin Corr. 1B Tissue corrosion, warfare agent
4-Methylpentan-2-one oxime Acute Tox. 4, Skin/Eye Irrit. 2 Moderate irritation
This compound Not classified Potential bioaccumulation concerns

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-6-iodobenzaldehyde oxime
Reactant of Route 2
Reactant of Route 2
2-Fluoro-6-iodobenzaldehyde oxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.